molecular formula C10H14ClFN2O B1523390 N-(3-aminopropyl)-3-fluorobenzamide hydrochloride CAS No. 1280980-98-4

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Cat. No. B1523390
M. Wt: 232.68 g/mol
InChI Key: RAGXLXPGIMDELT-UHFFFAOYSA-N
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Description

“N-(3-aminopropyl)-3-fluorobenzamide hydrochloride” is a type of organic compound. It likely contains an amine group (-NH2) attached to a propyl chain (a three-carbon chain), which is further connected to a benzamide group (a benzene ring attached to a carboxamide). The “3-fluoro” indicates the presence of a fluorine atom on the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of various functional groups. The benzamide group would consist of a benzene ring (a hexagonal ring of carbon atoms) attached to a carboxamide group. The 3-fluoro indicates a fluorine atom attached to the third carbon in the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, are solid at room temperature and have a melting point of 123-128°C .

Scientific Research Applications

Fluorinated Compounds in Drug Design and Biological Applications

1. Fluoroquinolones Synthesis and Biological Properties

Fluoroquinolones are a class of antibacterial agents with a broad spectrum of activity. The review by da Silva et al. (2003) discusses different synthetic methodologies for the preparation of fluoroquinolones and their biological properties, highlighting the significance of fluorine-containing functionalities in enhancing the pharmacological profile of these molecules da Silva, A. D., de Almeida, M. V., de Souza, M. D., Couri, M. R. (2003). Current Medicinal Chemistry.

2. Fluorine in Protein Design

The incorporation of fluorinated analogs of hydrophobic amino acids into proteins can create proteins with novel chemical and biological properties. Buer and Marsh (2012) review recent studies in protein design using highly fluorinated amino acids, demonstrating the potential of fluorination as a strategy to enhance the stability of proteins against chemical and thermal denaturation Buer, B., Marsh, E. (2012). Protein Science.

Environmental and Material Science Applications

1. Polytetrafluoroethylene (PTFE) Synthesis and Characterization

PTFE, a fluoropolymer known for its chemical inertness and thermal stability, is extensively used in various industrial applications. The review by Puts et al. (2019) provides a comprehensive overview of the synthesis, chemical, and physical properties of PTFE, underlining the impact of fluoropolymers in material science and engineering Puts, G., Crouse, P., Améduri, B. (2019). Chemical Reviews.

2. Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation reactions in water represents a significant advancement towards environmentally friendly synthesis methods. Song et al. (2018) review the progress in aqueous fluoroalkylation, emphasizing the importance of incorporating fluorinated groups into molecules for pharmaceutical, agrochemical, and material science applications Song, H.‐X., Han, Q.‐Y., Zhao, C.‐L., Zhang, C.‐P. (2018). Green Chemistry.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if the compound shows promise in drug delivery applications, future research could focus on optimizing its properties for this purpose .

properties

IUPAC Name

N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGXLXPGIMDELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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